molecular formula C11H13N B142774 2,3,3-Trimethylindolenine CAS No. 1640-39-7

2,3,3-Trimethylindolenine

Cat. No.: B142774
CAS No.: 1640-39-7
M. Wt: 159.23 g/mol
InChI Key: FLHJIAFUWHPJRT-UHFFFAOYSA-N
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Description

2,3,3-Trimethylindolenine is an indolenine compound with the molecular formula C11H13N. It is a derivative of indole and is known for its use in organic synthesis reactions. This compound is often utilized as a reactant in the preparation of various dyes and imaging agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,3-Trimethylindolenine can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with methyl isopropyl ketone in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid . Another method involves the methylation of 2,3-dimethylindole, which is obtained from phenylhydrazine and methyl ethyl ketone .

Industrial Production Methods: Industrial production of this compound typically involves the use of cost-effective starting materials and optimized reaction conditions to ensure high yield and purity. The process may include the use of condensing agents like zinc chloride to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 2,3,3-Trimethylindolenine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding indolenine oxides.

    Reduction: Reduction reactions can convert it into different reduced forms of indolenine.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under acidic or basic conditions.

Major Products: The major products formed from these reactions include various indolenine derivatives, which are useful in the synthesis of dyes and other organic compounds .

Scientific Research Applications

Organic Synthesis

2,3,3-Trimethylindolenine serves as a crucial reactant in the synthesis of various dyes , particularly cyanine dyes , which are essential for imaging and labeling applications in both biological and industrial contexts .

Biological Imaging

Cyanine dyes derived from this compound are utilized in biological imaging to visualize cellular structures and processes. These dyes enhance the contrast in imaging techniques such as fluorescence microscopy .

Medical Diagnostics

The application of these dyes extends to medical diagnostics , where they are employed in therapeutic imaging techniques to improve the visualization of tissues and cellular components .

Chemical Sensing Technologies

The compound is also involved in developing advanced chemical sensing technologies, including chromogenic anion sensors that can detect various chemical species .

Recent studies have highlighted the antimicrobial properties of this compound. It has shown significant inhibitory effects against bacterial strains such as E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL . Furthermore, it acts as a reversible inhibitor of butyrylcholinesterase (BChE), which is relevant for neurodegenerative disease research .

Case Study 1: Synthesis of Azo Dyes

A study focused on synthesizing new azo compounds based on this compound demonstrated successful characterization using FT-IR and NMR spectroscopy. The synthesis was achieved through three different pathways with yields ranging from 83% to 94% .

PathwayMethodYield (%)
1Reduction of nitro compound with Zn/NaOH83
2Heating indolenine-5-amine with MnO290
3Diazotization reactions94

Case Study 2: Antimicrobial Activity

In another investigation, the antimicrobial efficacy of this compound was evaluated against several bacterial strains. The results indicated that modifications in its structure could enhance its antibacterial activity significantly.

Mechanism of Action

The mechanism of action of 2,3,3-Trimethylindolenine involves its ability to participate in various chemical reactions due to its indolenine structure. The compound can interact with different molecular targets, leading to the formation of dyes and imaging agents. These interactions often involve the formation of covalent bonds with other molecules, resulting in chromogenic changes that are useful for detection and imaging purposes .

Comparison with Similar Compounds

  • 1,2,3,3-Tetramethyl-3H-indolium iodide
  • 1,3,3-Trimethyl-2-methyleneindoline
  • 1,1,2-Trimethylbenz[e]indole
  • 1′,3′-Dihydro-1′,3′,3′-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2′-(2H)-indole]

Uniqueness: 2,3,3-Trimethylindolenine is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and form various derivatives. Its ability to act as a reactant in the synthesis of cyanine dyes and other imaging agents sets it apart from other similar compounds .

Biological Activity

2,3,3-Trimethylindolenine is a derivative of indole that has garnered attention in various fields of chemistry and biology due to its unique structural properties and potential biological activities. This compound has been synthesized for applications in dye production, as well as in biological assays. Understanding its biological activity is crucial for exploiting its potential in medicinal chemistry and biochemistry.

Synthesis and Characterization

The synthesis of this compound typically involves the cyclization of methylisopropyl-ketene-phenylhydrazones in the presence of strong acids. The yield of the synthesis can reach up to 94% under optimized conditions . Characterization techniques such as FT-IR and NMR spectroscopy confirm the successful formation of the compound and provide insights into its molecular structure .

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibitory effects. For instance, it was found to inhibit the growth of E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibition properties. It acts as a reversible inhibitor of butyrylcholinesterase (BChE), which is important in the context of neurodegenerative diseases. The kinetic parameters determined showed a KmK_m value of 2.9 mM and a rate constant of 0.016 min1^{-1}, indicating its potential role in modulating cholinergic signaling .

Interaction with Ammonium Ions

In biochemical studies, this compound has demonstrated selective interactions with ammonium ions, which are crucial for various physiological processes. This interaction suggests its potential utility in developing synthetic receptors for biogenic amines .

Study on Chromogenic Assays

A study evaluated the biological activity of this compound in chromogenic assays designed to measure endotoxin levels. The compound contributed significantly to the colorimetric response observed in these assays, indicating its role in enzymatic reactions that could be harnessed for diagnostic purposes .

Synthesis of Azo Compounds

Research involving the synthesis of azo compounds from this compound revealed its utility as a precursor for biologically active dyes. These azo compounds were characterized by their vibrant colors and potential applications in drug delivery systems due to their ability to interact with biological targets .

Data Table: Biological Activity Summary

Biological Activity Observed Effect Reference
Antimicrobial ActivityInhibits E. coli and S. aureus
Enzyme InhibitionReversible inhibition of BChE
Interaction with Ammonium IonsModulates physiological processes
Contribution to Chromogenic AssaysEnhances colorimetric response

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,3,3-Trimethylindolenine, and how can reaction yields be optimized?

  • Methodology : The compound is synthesized via alkylation of indole derivatives. A microwave-assisted method improves efficiency: this compound is methylated under microwave irradiation to form indoleninium salts, followed by Knoevenagel condensation with aldehydes (e.g., 4-nitrobenzaldehyde) to yield probes or dyes . Alternative routes include Lewis acid-catalyzed alkylation of 2,3-disubstituted indoles with trichloroacetimidates, achieving selective C3-alkylation .
  • Optimization : Yield improvements (e.g., 41% for squarylium dye synthesis) are achieved by controlling solvent systems (toluene/n-butanol) and reaction time (20 minutes under microwave) .
Synthesis Method YieldKey ConditionsReference
Microwave alkylationModerateMicrowave, 160°C, 20 minutes
Knoevenagel condensationHighAldehyde coupling, RT to reflux
Lewis acid-catalyzed alkylationVariableBF₃·OEt₂ catalyst, 0°C to RT

Q. How is this compound characterized in solution and solid-state?

  • Solid-State Analysis : X-ray crystallography reveals a disolvated dimer structure with a η³-azaallyl configuration. Lithium salts form aggregates dependent on solvent polarity, as shown in diethyl ether (dimers) versus pyridine (monomers) .
  • Solution Studies : ¹³C NMR and ⁷Li quadrupole splitting constants identify aggregation states. For example, in tetrahydrofuran (THF), the salt exists as a monomer-dimer mixture, impacting reactivity in methylation reactions .

Advanced Research Questions

Q. What role does this compound play in anion-sensing technologies?

  • Methodology : It serves as a precursor for squarylium-based chromogenic sensors. Condensation with squaric acid generates dyes that detect anions (e.g., F⁻, CN⁻) via visible color changes. The indolenine moiety enhances electron delocalization, improving sensitivity .
  • Experimental Design : Optimize dye solubility using mixed solvents (toluene/n-butanol) and validate detection limits via UV-Vis titration .

Q. How do solvent effects influence the aggregation and reactivity of this compound derivatives?

  • Structural Insights : Solvent polarity dictates aggregation:

  • Diethyl ether: Disolvated dimers (¹³C δ 160–170 ppm).
  • THF: Monomer-dimer equilibrium (⁷Li splitting: 180–190 kHz).
  • Pyridine: Monomeric species (⁷Li splitting: 217 kHz) .
    • Reactivity Implications : Dimerization in ether reduces N-methylation efficiency, while monomeric states in pyridine favor selective C-alkylation .

Q. What mechanistic insights explain the regioselectivity of C3-alkylation in indolenine synthesis?

  • Mechanism : Lewis acids (e.g., BF₃·OEt₂) activate trichloroacetimidates for electrophilic attack at the indole C3 position. Steric hindrance from 2,3-dimethyl groups directs alkylation to the less hindered site .
  • Validation : Kinetic studies using ¹H NMR monitoring show faster imidate activation compared to competing pathways .

Q. How can researchers resolve contradictions in methylation yields across different methodologies?

  • Case Study : Conflicting reports on N- vs. C-methylation arise from solvent-dependent aggregation. For example, in THF, dimer-monomer mixtures lead to mixed methylation products, while pyridine ensures monomeric species and higher C-selectivity .
  • Resolution : Pre-treat reagents with coordinating solvents (e.g., HMPA) to disrupt aggregates and standardize reaction conditions .

Q. What advanced applications exist for this compound in photochromic materials?

  • Application : It is used to synthesize spiropyran-based ionic liquids. Alkylation with halogenated alkyl chains, followed by anion exchange (e.g., LiTf₂N), yields photoswitchable compounds for optoelectronics .
  • Characterization : UV-Vis spectroscopy and DSC confirm thermal stability and reversible merocyanine-spiropyran transitions .

Q. Data Contradiction Analysis

  • Issue : Varying methylation regioselectivity in THF vs. pyridine.
  • Root Cause : Aggregation states (dimers in THF hinder N-methylation; monomers in pyridine favor C-methylation) .
  • Mitigation : Use solvent additives (HMPA) to control aggregation or select solvents with low coordinating strength .

Properties

IUPAC Name

2,3,3-trimethylindole
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InChI

InChI=1S/C11H13N/c1-8-11(2,3)9-6-4-5-7-10(9)12-8/h4-7H,1-3H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FLHJIAFUWHPJRT-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=NC2=CC=CC=C2C1(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C11H13N
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DSSTOX Substance ID

DTXSID9049403
Record name 2,3,3-Trimethylindolenine
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Molecular Weight

159.23 g/mol
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Physical Description

Yellow or orange liquid; mp = 6-8 deg C; [Alfa Aesar MSDS]
Record name 2,3,3-Trimethylindolenine
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CAS No.

1640-39-7
Record name 2,3,3-Trimethylindolenine
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Record name 3H-Indole, 2,3,3-trimethyl-
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Synthesis routes and methods I

Procedure details

408 parts of 2-methyl-2-hydroxy-butan-3-one, 558 parts of aniline and 20 parts of acetic acid in 650 parts of toluene are heated, with removal of water from the system, until no more water separates off. The volatile constituents are then distilled off until the internal temperature reaches 220° C. The distillate can be re-used, without further treatment, in a subsequent batch. The residue is kept for 5 hours at 220° C. and is then cooled to 160° C., and 40 parts of concentrated hydrochloric acid are added. After heating for a further three hours, during which the water formed distils off, the reaction is complete. The product is either directly processed further or distilled. 498 parts of 2,3,3-trimethyl-indolenine are obtained, corresponding to 78.5% of theory, based on 2-methyl-2-hydroxy-butan-3-one.
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Synthesis routes and methods II

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This diazonium salt solution was reacted, likewise continuously, with 2.55 mol of sodium sulphite/sodium bisulphite mixture per mole of aniline to form a phenylhydrazodisulphonate solution. A portion of this mixture, corresponding to 1.91 mol of aniline, was added dropwise at 80° C. to 200 ml of a 48% strength sulphuric acid (1.35 mol). After a reaction time of 2 h at 80° C., 225 ml (2.1 mol) of methyl isopropyl ketone were metered in in the course of 30 min. After a reaction time of 3 hours at 95° to 100° C., the mixture was cooled. The batch was neutralised and the organic phase was separated off and distilled. 273.8 g of 98.2% pure 2,3,3-trimethylindolenine were obtained. Yield: 88.4% of the theoretical yield, based on aniline.
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Synthesis routes and methods III

Procedure details

226 g (2 mol) of phenylhy-drazine (95.7% pure) were initially introduced at 90° C. in a solution of 5 mol of sodium hydrogen sulphate in 1900 ml of water. 225 ml (2.1 mol) of methyl isopropyl ketone were added dropwise in the course of 30 min. The mixture was stirred for 3 h at 90° to 100° C. After cooling, the batch was neutralised and the organic phase was separated off and distilled. 299.3 g of 97.5% pure 2,3,3-trimethylindolenine were obtained Yield: 91.6% of the theoretical yield.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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